4-Penten-1-one, 1-(3,3-dimethyloxiranyl)-3-hydroxy-
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Overview
Description
4-Penten-1-one, 1-(3,3-dimethyloxiranyl)-3-hydroxy- is an organic compound with a unique structure that includes a pentenone backbone and an oxirane ring
Preparation Methods
The synthesis of 4-Penten-1-one, 1-(3,3-dimethyloxiranyl)-3-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-penten-1-ol with an oxidizing agent to form the corresponding ketone. The oxirane ring can be introduced through an epoxidation reaction using a peracid. Industrial production methods may involve the use of catalysts to optimize yield and efficiency.
Chemical Reactions Analysis
4-Penten-1-one, 1-(3,3-dimethyloxiranyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-Penten-1-one, 1-(3,3-dimethyloxiranyl)-3-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Penten-1-one, 1-(3,3-dimethyloxiranyl)-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
4-Penten-1-one, 1-(3,3-dimethyloxiranyl)-3-hydroxy- can be compared with similar compounds such as:
4-Penten-1-ol: A precursor in the synthesis of the target compound.
4-Penten-1-one: Lacks the oxirane ring and has different reactivity and applications.
2,4,4-Trimethyl-1-pentene: A structurally related compound with different chemical properties and uses
Properties
CAS No. |
62120-22-3 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(3,3-dimethyloxiran-2-yl)-3-hydroxypent-4-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-4-6(10)5-7(11)8-9(2,3)12-8/h4,6,8,10H,1,5H2,2-3H3 |
InChI Key |
NEFYGZHNWIFTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)CC(C=C)O)C |
Origin of Product |
United States |
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